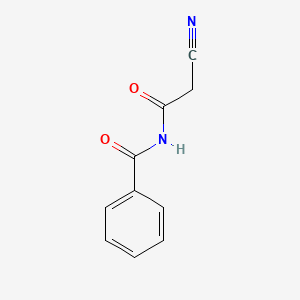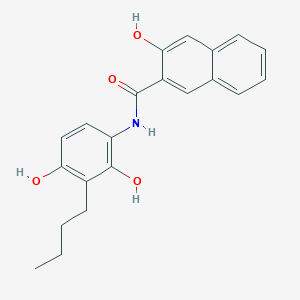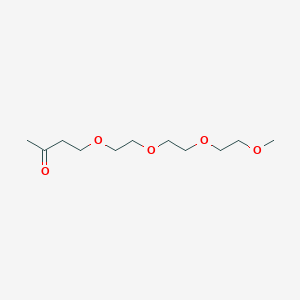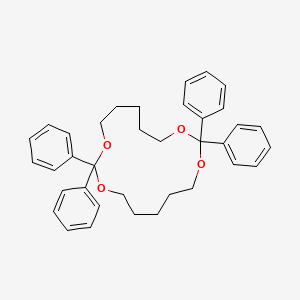
2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetraphenylmethane with formaldehyde in the presence of an acid catalyst to form the desired tetraoxacyclohexadecane ring. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane has several applications in scientific research, including:
Chemistry: It is used as a model compound for studying the reactivity and stability of large ring systems.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery system due to its ability to encapsulate small molecules.
Wirkmechanismus
The mechanism by which 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane exerts its effects is primarily related to its ability to interact with other molecules through non-covalent interactions. The compound’s large ring structure allows it to form stable complexes with various substrates, which can influence the reactivity and stability of these substrates. Molecular targets and pathways involved in these interactions are still under investigation, but they likely include hydrogen bonding, π-π stacking, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
2,2,10,10-Tetramethyl-1,3,9,11-tetraoxacyclohexadecane: This compound is similar in structure but has methyl groups instead of phenyl groups.
1,1,2,2-Tetraphenylethylene: Another compound with multiple phenyl groups, but with a different core structure.
1,1,4,4-Tetraphenyl-1,3-butadiene: Similar in having multiple phenyl groups, but with a different arrangement and reactivity
Uniqueness: 2,2,10,10-Tetraphenyl-1,3,9,11-tetraoxacyclohexadecane is unique due to its large ring structure and the presence of four oxygen atoms within the ring. This gives it distinct chemical and physical properties compared to other similar compounds, such as enhanced stability and the ability to form complex structures with other molecules .
Eigenschaften
CAS-Nummer |
91491-63-3 |
|---|---|
Molekularformel |
C36H40O4 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
2,2,10,10-tetraphenyl-1,3,9,11-tetraoxacyclohexadecane |
InChI |
InChI=1S/C36H40O4/c1-7-19-31(20-8-1)35(32-21-9-2-10-22-32)37-27-15-5-17-29-39-36(33-23-11-3-12-24-33,34-25-13-4-14-26-34)40-30-18-6-16-28-38-35/h1-4,7-14,19-26H,5-6,15-18,27-30H2 |
InChI-Schlüssel |
HJSQRQUBODKKHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(OCCCCCOC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


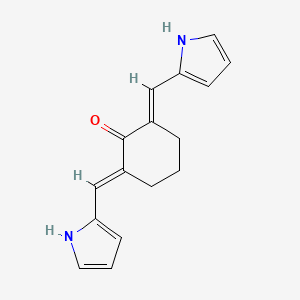

![Decahydro-2H-7,11-methanopyrido[1,2-a]azocine](/img/structure/B14369974.png)
![Diethyl [1-(benzenesulfonyl)ethenyl]phosphonate](/img/structure/B14369982.png)
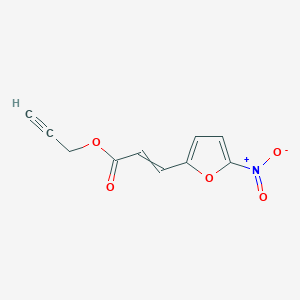
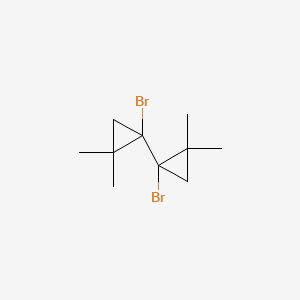
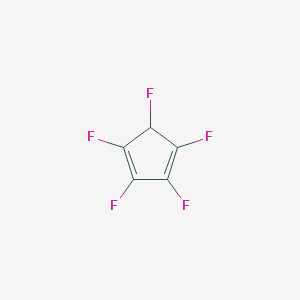

![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)
![3-[(2,6-Dioxopiperidin-4-yl)acetyl]-4-oxocyclohexyl acetate](/img/structure/B14370028.png)
